3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol
Beschreibung
Molecular Architecture and IUPAC Nomenclature
Molecular Architecture
The molecular structure of 3-bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol comprises a pyridine ring substituted at three distinct positions:
- Position 3 : A bromine atom, contributing steric bulk and electron-withdrawing effects.
- Position 5 : A pyrrolidin-1-ylsulfonyl group, featuring a sulfonamide bridge connecting the pyridine ring to a pyrrolidine moiety.
- Position 4 : A hydroxyl group, enabling hydrogen bonding and influencing solubility.
The planar pyridine core adopts a slight distortion due to the steric and electronic effects of the substituents. The sulfonamide group (-SO₂-N-) adopts a conformation where the sulfur atom exhibits tetrahedral geometry, while the pyrrolidine ring exists in a puckered envelope conformation.
Table 1: Key Molecular Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₁BrN₂O₃S |
| Molecular Weight | 307.17 g/mol |
| Hybridization of S (SO₂) | sp³ |
| Bond Angle (N-S-O) | ~119° (theoretical) |
IUPAC Nomenclature
The systematic IUPAC name 3-bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol is derived through the following steps:
- Parent chain : Pyridine ring numbered to prioritize the hydroxyl group at position 4.
- Substituents :
- Bromine at position 3.
- Pyrrolidin-1-ylsulfonyl group at position 5.
- Suffix : "-ol" for the hydroxyl group.
The alternative name 3-bromo-5-pyrrolidin-1-ylsulfonyl-1H-pyridin-4-one (cited in some databases) reflects keto-enol tautomerism, though the hydroxyl form dominates in solid-state and neutral aqueous conditions.
Eigenschaften
Molekularformel |
C9H11BrN2O3S |
|---|---|
Molekulargewicht |
307.17 g/mol |
IUPAC-Name |
3-bromo-5-pyrrolidin-1-ylsulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C9H11BrN2O3S/c10-7-5-11-6-8(9(7)13)16(14,15)12-3-1-2-4-12/h5-6H,1-4H2,(H,11,13) |
InChI-Schlüssel |
NGWQTCRGZJZLHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C2=CNC=C(C2=O)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative, followed by bromination and subsequent cyclization to form the pyridine ring . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as triethylamine.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include desulfonylated pyridines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol has shown potential as a lead compound in drug discovery due to its unique structural features that contribute to various biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The following table summarizes its activity:
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Significant inhibition |
Antitumor Activity
In vitro studies have demonstrated that 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol can inhibit the proliferation of various cancer cell lines. The following table presents findings related to its antitumor effects:
| Cancer Cell Line | Inhibition Percentage | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 70% inhibition | |
| HeLa (Cervical Cancer) | 65% inhibition | |
| A549 (Lung Cancer) | 75% inhibition |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.
Neuropharmacology
Recent studies have explored the neuropharmacological applications of 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol, particularly in relation to cognitive enhancement and neuroprotection.
Cognitive Enhancement
Preliminary studies suggest that this compound may enhance cognitive functions by modulating neurotransmitter systems. Specific mechanisms include:
- Dopaminergic Modulation: The compound may influence dopamine pathways, which are crucial for learning and memory.
Neuroprotective Effects
Research has indicated potential neuroprotective effects against neurodegenerative diseases, attributed to its ability to reduce oxidative stress and inflammation in neuronal cells.
Case Studies
Several case studies have highlighted the promising applications of this compound:
Case Study on Antimicrobial Efficacy
A study conducted on derivatives of pyridine compounds revealed that 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol exhibited superior antimicrobial activity compared to traditional antibiotics, indicating its potential as a lead compound for developing new antibacterial agents.
Antitumor Research
Another research effort focused on evaluating the antitumor effects of this compound on different cancer cell lines. Results indicated that it significantly inhibited cell growth in MCF-7 and A549 cells, suggesting its potential utility in cancer therapy.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity . Additionally, the bromine atom may participate in halogen bonding, further stabilizing the compound’s interaction with its target .
Vergleich Mit ähnlichen Verbindungen
Substituent Position and Electronic Effects
- Target Compound: The bromine at position 3 and sulfonamide at position 5 create a strong electron-withdrawing environment, likely increasing the acidity of the C4-hydroxyl group.
- 3-Amino-5-bromopyridin-4-ol : The amino group at position 3 is electron-donating, contrasting with the bromine in the target compound. This difference may enhance solubility in acidic media and reduce ring electron deficiency compared to the sulfonamide-substituted target.
- 5-Bromo-2-chloropyridin-3-ol : The chloro group at position 2 adds a smaller halogen substituent, creating distinct electronic effects. The hydroxyl at position 3 (vs. C4 in the target) may exhibit lower acidity due to reduced resonance stabilization.
Functional Group Diversity
- Sulfonamide vs. Methoxy/Propargyl Alcohol : The target’s sulfonamide group is absent in other compounds. Compared to 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol , which contains a methoxy (electron-donating) and propargyl alcohol group, the target’s sulfonamide may confer higher metabolic stability or affinity for sulfonamide-binding enzymes.
- Hydroxypropyl Chain : The flexible 3-hydroxypropyl group in 3-(3-Hydroxypropyl)pyridin-4-ol contrasts with the rigid sulfonamide in the target, suggesting divergent applications—e.g., the former may act as a linker in prodrugs, while the latter could serve as a pharmacophore.
Biologische Aktivität
3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol (CAS No. 1352497-87-0) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a bromine substituent and a pyrrolidinyl sulfonamide group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHBrNOS
- Molecular Weight : 307.17 g/mol
- Structural Characteristics : The compound contains a pyridine ring, a sulfonamide group, and a hydroxyl group that may influence its solubility and reactivity.
Antitumor Activity
Recent studies have indicated that compounds similar to 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol exhibit significant antitumor properties. For instance, derivatives of pyrazole and pyridine have shown effectiveness against various cancer cell lines, including breast cancer and colorectal carcinoma. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation such as BRAF(V600E) and EGFR .
Case Study : A study evaluating the cytotoxic effects of similar pyridine derivatives revealed that compounds with bromine substituents exhibited enhanced activity against MDA-MB-231 breast cancer cells, suggesting a potential synergy with existing chemotherapeutic agents like doxorubicin .
Anti-inflammatory Properties
The anti-inflammatory potential of 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol has also been explored. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This activity suggests that this compound could be beneficial in treating inflammatory diseases.
The biological activities of 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been noted for their ability to modulate ROS levels, which can affect cancer cell survival.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Research Findings
A summary of recent findings related to the biological activity of 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol is presented in the table below:
Q & A
Basic: What are the recommended synthetic routes for 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol, and what critical reaction conditions must be controlled?
Answer:
The synthesis typically involves sequential functionalization of a pyridine core. Key steps include:
- Sulfonylation: Reacting 5-amino-pyridin-4-ol with pyrrolidine-1-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonyl group. Protecting the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) moiety prevents undesired side reactions .
- Bromination: Electrophilic bromination at position 3 using N-bromosuccinimide (NBS) in acetonitrile at 50°C. Stirring under inert atmosphere (N₂/Ar) ensures reproducibility.
- Deprotection: Removing the TBDMS group via tetrabutylammonium fluoride (TBAF) in THF yields the final product.
Critical parameters include temperature control during sulfonylation, moisture-free environments, and purification via silica gel chromatography (ethyl acetate/hexane gradient) .
Advanced: How does the electronic nature of the pyrrolidin-1-ylsulfonyl group influence the reactivity of the bromine substituent in nucleophilic aromatic substitution (NAS) reactions?
Answer:
The sulfonyl group is a strong electron-withdrawing group (EWG), activating the pyridine ring for NAS by polarizing the C-Br bond. Computational studies (e.g., DFT calculations) reveal increased positive charge density at C3, facilitating nucleophilic attack. For example:
- Kinetic Analysis: Second-order rate constants for NAS with morpholine in DMF at 25°C show a 10-fold increase compared to non-sulfonylated analogs.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reactivity, while protic solvents (MeOH) slow the reaction due to hydrogen bonding.
Contradictory reports on regioselectivity may arise from competing pathways (e.g., radical mechanisms under light exposure), necessitating controlled light exclusion and ESR validation .
Basic: What spectroscopic techniques are most effective for characterizing 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol, and what key signals should researchers anticipate?
Answer:
- ¹H NMR (DMSO-d₆): Hydroxyl proton as a broad singlet (δ 10.5–11.5 ppm). Pyrrolidine protons appear as multiplets (δ 1.7–1.9 ppm for CH₂, δ 3.1–3.3 ppm for N–CH₂).
- HRMS: Molecular ion [M+H]⁺ at m/z 321.02 (C₉H₁₀BrN₂O₃S⁺) with isotopic peaks characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- IR: Strong S=O stretches at 1360 cm⁻¹ and 1175 cm⁻¹.
- X-ray Crystallography: Using SHELXL for refinement, bond lengths (e.g., S–O ≈ 1.43 Å) and angles confirm geometry. Crystals grown via slow evaporation from DMF/water yield monoclinic P2₁/c symmetry .
Advanced: What strategies can resolve contradictions in reported biological activities of sulfonylated pyridine derivatives, and how can researchers design robust validation experiments?
Answer:
Discrepancies often stem from:
- Assay Variability: Cell line differences (e.g., HEK293 vs. HeLa) or ATP concentrations in kinase assays.
- Purity: HPLC purity thresholds (≥95%) and residual solvent traces (e.g., DMSO) can modulate activity.
Validation Steps:
Orthogonal Assays: Compare enzymatic inhibition (e.g., ADP-Glo™) with cell viability (MTT assay).
SAR Studies: Synthesize analogs (e.g., replacing Br with Cl) to isolate structural contributors.
Meta-Analysis: Aggregate data from public databases (ChEMBL, PubChem) to identify consensus targets .
For example, conflicting IC₅₀ values for JNK3 inhibition may require re-testing under standardized ATP levels (1 mM) .
Basic: What are the stability considerations for storing 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol, and how can degradation products be monitored?
Answer:
- Storage: Under argon at –20°C in amber glass vials to prevent photodegradation and hydrolysis.
- Degradation Pathways: Hydrolysis of the sulfonamide bond yields pyrrolidine and 3-bromo-5-sulfonic acid-pyridin-4-ol, detectable via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate).
- Monitoring: Weekly HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) tracks purity. Mass spectrometry identifies decomposition products (e.g., m/z 162.98 for pyrrolidine sulfonic acid) .
Advanced: How can molecular docking studies predict the interaction between 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol and potential kinase targets, and what validation steps are necessary?
Answer:
- Docking Workflow:
- Target Preparation: Retrieve kinase structures (e.g., PDB: 4HNB) and remove crystallographic water.
- Grid Definition: Center a 25 ų box on the ATP-binding site.
- Flexible Residues: Allow side-chain mobility for key residues (e.g., Lys68, Glu71 in JNK3).
- Validation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
